

An In-depth Technical Guide to the Physicochemical Properties of Diosbulbin G

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Diosbulbin G**, a naturally occurring diterpenoid. Due to the limited availability of experimental data for **Diosbulbin G**, this guide also includes information on closely related isomers and analogs, such as Diosbulbin B, C, and E, to provide a comparative context. The methodologies for determining these properties are detailed to assist in further research and drug development efforts.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for its identification, purification, and formulation. While specific experimental data for **Diosbulbin G** is scarce, the following table summarizes its predicted properties along with the experimentally determined properties of its isomers.



Property	Diosbulbin G (Predicted/Infe rred)	Diosbulbin E (Experimental) [1]	Diosbulbin B (Experimental)	Diosbulbin C (Experimental)
Molecular Formula	C19H22O6[1]	C19H22O6[1]	C19H20O6	C19H22O7
Molecular Weight	346.38 g/mol [1]	346.38 g/mol [1]	344.36 g/mol	362.37 g/mol
Melting Point (°C)	Not available	235 - 237[1]	Not available	Not available
Solubility	Soluble in Chloroform, Dichloromethane , Ethyl Acetate, DMSO, Acetone (inferred from related compounds)[2][3]	Not available	Soluble in DMSO	Predicted to have good water solubility[4][5]
CAS Number	Not available	67567-14-0[1]	20086-06-0[6]	20086-07-1

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of natural products. While specific spectra for **Diosbulbin G** are not readily available in the searched literature, this section outlines the expected spectral characteristics based on data from its analogs and general principles of spectroscopy for such compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For a compound with the proposed structure of **Diosbulbin G**, a clerodane diterpenoid, the following spectral features would be anticipated.

A publication on Bafoudiosbulbins F and G provides detailed ¹H and ¹³C NMR data for Bafou**diosbulbin G** (compound 2 in the study) in DMSO. The ¹H NMR spectrum shows characteristic signals for a β-substituted furan ring at δ 7.72 (1H, brs, H-16), 7.65 (1H, brs, H-



15), and 6.55 (1H, brs, H-14). The ¹³C NMR spectrum displays signals for carbonyl groups and the furan moiety[7].

2.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, Bafou**diosbulbin G**, indicated the presence of a hydroxyl group (3500 cm⁻¹), carbonyl groups (1740 and 1730 cm⁻¹), and a furan moiety (872 cm⁻¹)[7]. The FT-IR spectra of Dioscorea bulbifera, the plant from which these compounds are isolated, show prominent peaks around 3433 cm⁻¹ (O-H stretching) and 2923 cm⁻¹ (C-H stretching)[8].

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula of **Diosbulbin G** as C₁₉H₂₂O₆.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the physicochemical properties of natural products like **Diosbulbin G**.

3.1. Determination of Melting Point

The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a standard technique.

- Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.
- Apparatus: A digital melting point apparatus (e.g., DigiMelt) or a Thiele tube can be used.
- Procedure:
 - A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.



- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

3.2. Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

• Materials: The test compound (**Diosbulbin G**), a selection of solvents of varying polarity (e.g., water, methanol, ethanol, DMSO, chloroform), a temperature-controlled shaker, and an analytical method for quantification (e.g., HPLC).

Procedure:

- An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
- The vial is agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- The suspension is filtered to remove undissolved solid.
- The concentration of the solute in the clear filtrate is determined using a validated analytical method.

3.3. Spectroscopic Analysis

- NMR Spectroscopy:
 - A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).



- ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish connectivities and assign all proton and carbon signals unambiguously.
- FT-IR Spectroscopy:
 - A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a volatile solvent onto a salt plate.
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct measurement of the solid sample.
 - The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
- Mass Spectrometry (LC-MS/MS):
 - A solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
 - The solution is introduced into the mass spectrometer via a liquid chromatography system.
 - Mass spectra are acquired in both positive and negative ion modes using a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).
 - Fragmentation patterns are analyzed to aid in structural elucidation.

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by **Diosbulbin G** have not been extensively studied, research on related diosbulbins provides valuable insights into their potential biological activities.

 Diosbulbin B: Has been shown to activate the tumor-intrinsic PD-L1/NLRP3 signaling pathway, leading to pyroptotic cell death and increasing cisplatin sensitivity in gastric cancer[9]. It is also known to cause hepatotoxicity[10][11][12][13].



 Diosbulbin C: Has been found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing G0/G1 phase cell cycle arrest. Its potential targets include AKT, DHFR, and TYMS, suggesting an effect on the PI3K/AKT signaling pathway[4][5][14].

The structural similarities between these compounds suggest that **Diosbulbin G** may also possess cytotoxic and anti-proliferative activities, potentially through modulation of similar signaling pathways. Further investigation is required to elucidate the specific molecular targets and mechanisms of action of **Diosbulbin G**.

Experimental Workflow for Investigating Biological Activity

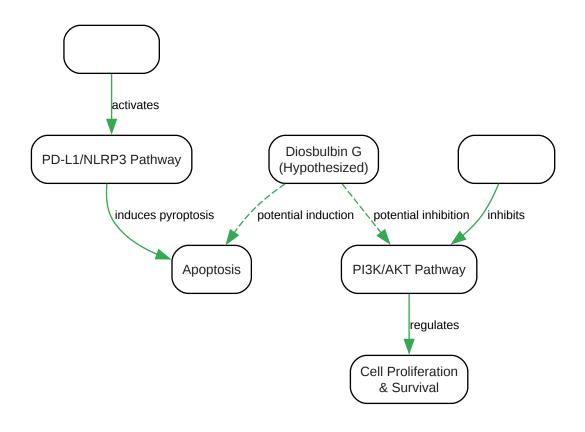


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Caption: A generalized workflow for the in vitro evaluation of the biological activity of **Diosbulbin G**.

Signaling Pathway Hypothesis for Diosbulbin Compounds





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Caption: Hypothesized and known signaling pathways affected by Diosbulbin compounds.

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